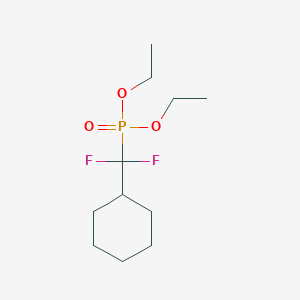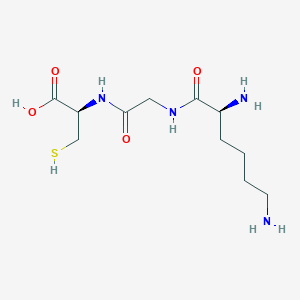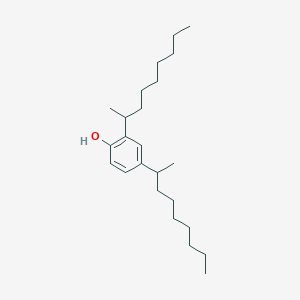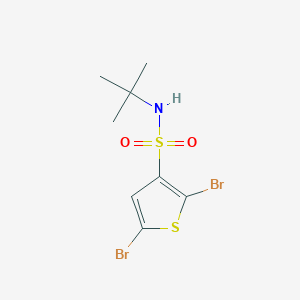
2,2-Dichloroethyl(methyl)lead
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-Dichloroethyl(methyl)lead is an organolead compound with the chemical formula C3H6Cl2Pb. This compound is part of a broader class of organolead compounds, which have been studied for their unique chemical properties and potential applications in various fields. Organolead compounds are known for their toxicity and environmental persistence, which has led to significant research into their behavior and effects.
Métodos De Preparación
The synthesis of 2,2-Dichloroethyl(methyl)lead typically involves the reaction of lead(II) chloride with 2,2-dichloroethyl methyl ether in the presence of a suitable solvent. The reaction conditions often require careful control of temperature and pressure to ensure the desired product is obtained. Industrial production methods may involve similar synthetic routes but on a larger scale, with additional steps to purify the final product.
Análisis De Reacciones Químicas
2,2-Dichloroethyl(methyl)lead undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form lead oxides and other by-products.
Reduction: Reduction reactions can convert it to lower oxidation state lead compounds.
Substitution: It can undergo substitution reactions where the chlorine atoms are replaced by other groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other organolead compounds.
Biology: Research has explored its effects on biological systems, particularly its toxicity and mechanisms of action.
Medicine: While its toxicity limits its direct use in medicine, it has been studied for its potential to disrupt biological pathways, which could inform the development of new therapeutic agents.
Industry: It has applications in the production of specialized chemicals and materials, although its use is limited due to environmental and health concerns.
Mecanismo De Acción
The mechanism of action of 2,2-Dichloroethyl(methyl)lead involves its interaction with biological molecules, leading to the disruption of cellular processes. It can bind to proteins and enzymes, inhibiting their function and leading to cellular toxicity. The molecular targets include enzymes involved in cellular respiration and DNA replication, which can result in cell death and other toxic effects.
Comparación Con Compuestos Similares
2,2-Dichloroethyl(methyl)lead can be compared to other organolead compounds such as tetraethyllead and tetramethyllead. While all these compounds share similar toxicological profiles, this compound is unique in its specific chemical structure and reactivity. Similar compounds include:
Tetraethyllead: Historically used as an anti-knock agent in gasoline.
Tetramethyllead: Another organolead compound with similar applications and toxicity.
Lead(II) acetate: Used in various industrial processes and as a reagent in laboratories.
Propiedades
Fórmula molecular |
C3H6Cl2Pb |
|---|---|
Peso molecular |
320 g/mol |
Nombre IUPAC |
2,2-dichloroethyl(methyl)lead |
InChI |
InChI=1S/C2H3Cl2.CH3.Pb/c1-2(3)4;;/h2H,1H2;1H3; |
Clave InChI |
RKQJCFBEICJKJT-UHFFFAOYSA-N |
SMILES canónico |
C[Pb]CC(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methanone, phenyl[(2R,3S)-3-phenyloxiranyl]-](/img/structure/B12557578.png)





![1-[(2-Hydroxyethyl)amino]-3-[(octadecan-2-yl)oxy]propan-2-ol](/img/structure/B12557604.png)



![Propanoic acid, 3-[[(4-nitrophenyl)sulfonyl]oxy]-2-oxo-, methyl ester](/img/structure/B12557622.png)
![3-Heptyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole-6(5H)-thione](/img/structure/B12557625.png)

![Methyl ([1,4'-bipiperidin]-1'-yl)acetate](/img/structure/B12557634.png)
